molecular formula C15H12Cl2O B3023797 4'-Chloro-3-(3-chlorophenyl)propiophenone CAS No. 898762-62-4

4'-Chloro-3-(3-chlorophenyl)propiophenone

Cat. No.: B3023797
CAS No.: 898762-62-4
M. Wt: 279.2 g/mol
InChI Key: FBODZBSXGUYQLO-UHFFFAOYSA-N
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Description

4’-Chloro-3-(3-chlorophenyl)propiophenone is a chemical compound with the molecular formula C15H12Cl2O and a molecular weight of 279.16 g/mol. It is also known by its IUPAC name, 3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one. This compound is characterized by the presence of two chlorine atoms attached to the phenyl rings, making it a chlorinated derivative of propiophenone.

Mechanism of Action

Target of Action

Related compounds such as 3’-chloropropiophenone have been used to synthesize (s)-3-chloro-1-phenylpropanol , which suggests that the compound may interact with similar targets.

Mode of Action

It’s known that 3’-chloropropiophenone can be used to synthesize (s)-3-chloro-1-phenylpropanol via a bio-catalyzed asymmetric reduction method . This suggests that 4’-Chloro-3-(3-chlorophenyl)propiophenone may also undergo similar reactions.

Biochemical Pathways

It’s known that 3’-chloropropiophenone can be used to synthesize (s)-dapoxetine, a selective serotonin reuptake inhibitor . This suggests that 4’-Chloro-3-(3-chlorophenyl)propiophenone may also affect serotonin-related pathways.

Result of Action

Related compounds have been used in the synthesis of selective serotonin reuptake inhibitors , suggesting potential neuromodulatory effects.

Action Environment

The influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3’-chloropropiophenone has been investigated , suggesting that similar factors may influence the action of 4’-Chloro-3-(3-chlorophenyl)propiophenone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(3-chlorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and 4-chlorobenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4’-Chloro-3-(3-chlorophenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and precise control of temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3-chlorophenyl)propiophenone undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form the corresponding alcohol, 3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can yield carboxylic acids or ketones, depending on the oxidizing agent used.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Reduction: 3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-ol.

    Oxidation: 3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3-(3-chlorophenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropiophenone: A related compound with a similar structure but only one chlorine atom on the phenyl ring.

    4’-Chloro-3-(4-chlorophenyl)propiophenone: Another chlorinated derivative with different substitution patterns on the phenyl rings.

Uniqueness

4’-Chloro-3-(3-chlorophenyl)propiophenone is unique due to the presence of two chlorine atoms on different phenyl rings, which can influence its reactivity and biological activity. This structural feature distinguishes it from other chlorinated propiophenones and contributes to its specific chemical and biological properties .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBODZBSXGUYQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644427
Record name 3-(3-Chlorophenyl)-1-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-62-4
Record name 1-Propanone, 3-(3-chlorophenyl)-1-(4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)-1-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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